molecular formula C12H21F3N2O2 B12981594 tert-Butyl methyl((3S,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate

tert-Butyl methyl((3S,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate

Cat. No.: B12981594
M. Wt: 282.30 g/mol
InChI Key: OHTQBNLYTBLVNH-BDAKNGLRSA-N
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Description

tert-Butyl methyl((3S,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a piperidine ring substituted with a trifluoromethyl group, which imparts distinct chemical properties.

Preparation Methods

The synthesis of tert-Butyl methyl((3S,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions to form the desired carbamate.

Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

tert-Butyl methyl((3S,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

tert-Butyl methyl((3S,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl methyl((3S,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl methyl((3S,5R)-5-(trifluoromethyl)piperidin-3-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl methyl((3S,5R)-5-(chloromethyl)piperidin-3-yl)carbamate: This compound has a chloromethyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.

    tert-Butyl methyl((3S,5R)-5-(methyl)piperidin-3-yl)carbamate: The absence of the trifluoromethyl group in this compound leads to reduced lipophilicity and different biological activity.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17(4)9-5-8(6-16-7-9)12(13,14)15/h8-9,16H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

OHTQBNLYTBLVNH-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1C[C@H](CNC1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(CNC1)C(F)(F)F

Origin of Product

United States

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